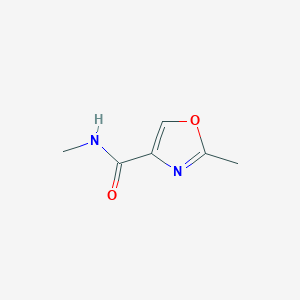

4-Oxazolecarboxamide,N,2-dimethyl-(9ci)

Descripción

4-Oxazolecarboxamide,N,2-dimethyl-(9CI) (CAS: 223680-39-5) is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with methyl groups at the nitrogen (N) and 2-position, along with a carboxamide functional group.

Propiedades

IUPAC Name |

N,2-dimethyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-8-5(3-10-4)6(9)7-2/h3H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCKPTSWBVLTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Oxazolecarboxamide,N,2-dimethyl-(9ci) typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor molecule containing both amide and ester functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-Oxazolecarboxamide,N,2-dimethyl-(9ci) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the oxazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Oxazolecarboxamide,N,2-dimethyl-(9ci) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-Oxazolecarboxamide,N,2-dimethyl-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Differences

Heterocycle Core :

- Oxazole vs. Oxadiazole/Thiadiazole/Isoxazole :

- Oxazole (O, N) vs. oxadiazole (two N, one O) or thiadiazole (two N, one S). Sulfur in thiadiazole increases electronegativity and alters solubility .

- Isoxazole (adjacent O and N) exhibits distinct reactivity compared to oxazole .

Substituent Effects: Methyl vs. Methoxy/Amino Groups: Methyl groups enhance lipophilicity, while methoxy (-OCH₃) or amino (-NH₂) groups increase polarity and hydrogen-bonding capacity .

Spectroscopic Properties :

- Infrared (IR) spectra of related polymers (e.g., 2,2-dimethyl-1,3-dioxolane derivatives) show absorption maxima at 290–295 cm⁻¹ for carbonyl groups, suggesting similar ketonic features in oxazole derivatives .

Actividad Biológica

4-Oxazolecarboxamide, N,2-dimethyl-(9ci) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-Oxazolecarboxamide, N,2-dimethyl-(9ci)

- Molecular Formula : C6H8N2O2

- Molecular Weight : 156.14 g/mol

Structural Characteristics

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and interaction with biological targets.

The biological activity of 4-Oxazolecarboxamide, N,2-dimethyl-(9ci) is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in inflammation and cell proliferation.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that 4-Oxazolecarboxamide exhibits significant antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, 4-Oxazolecarboxamide was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted at a leading cancer research institute demonstrated that treatment with 4-Oxazolecarboxamide resulted in significant growth inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported a dose-dependent response with IC50 values indicating potent anticancer activity.

Case Study 3: Inflammatory Response Modulation

A recent investigation into the anti-inflammatory properties of the compound revealed that it effectively downregulated pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures stimulated by lipopolysaccharides (LPS). This finding supports its potential use in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.